Ethyl 1-hydroxy-6-methyl-2-naphthoate

Analytical Chemistry Chemical Synthesis Procurement

Researchers face inconsistent purity and lack of certified analytical data when sourcing substituted 2-naphthoate esters, jeopardizing reproducibility in SAR and materials studies. This compound resolves that risk with batch-certified QC documentation. - ≥98% purity ensures reliable starting material for biological assays and polymer syntheses. - Dual functionality (phenolic -OH, ethyl ester) enables orthogonal derivatization for complex molecular architectures. - 6-Methyl substitution enhances lipophilicity and supramolecular packing, critical for metamaterial and cyclodextrin inclusion research. Supply chain note: Each shipment includes comprehensive analytical data (NMR, HPLC, GC) and is dispatched from climate-controlled inventory under ambient conditions.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 2119574-75-1
Cat. No. B1409463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-hydroxy-6-methyl-2-naphthoate
CAS2119574-75-1
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C=C1)C=C(C=C2)C)O
InChIInChI=1S/C14H14O3/c1-3-17-14(16)12-7-5-10-8-9(2)4-6-11(10)13(12)15/h4-8,15H,3H2,1-2H3
InChIKeyKXNHPNIEZZKFAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-hydroxy-6-methyl-2-naphthoate: Specialized Naphthoic Ester Building Block


Ethyl 1-hydroxy-6-methyl-2-naphthoate (C14H14O3, MW 230.26 g/mol) is a substituted naphthoic acid ester featuring a 1-hydroxy group and a 6-methyl substituent on the naphthalene ring . The compound is commercially supplied as a high-purity research chemical (>95% or 98%) and is utilized as a synthetic intermediate in pharmaceutical and material science research . Its dual functionality—phenolic hydroxyl and ethyl ester—enables versatile derivatization chemistry that is leveraged in the construction of more complex molecular architectures .

Specification High-purity building block (98% certified) with batch QC for reproducible synthesis.
Functionality Phenolic hydroxyl and ethyl ester enable orthogonal derivatization in complex architectures.
Context Supports medicinal chemistry, materials science, and dye intermediate research workflows.

Ethyl 1-hydroxy-6-methyl-2-naphthoate: Generic Substitution Risks


The 6-methyl and 1-hydroxy substitution pattern imparts distinct electronic and steric properties that cannot be replicated by unsubstituted or differently substituted 2-naphthoate esters. For instance, ethyl 1-hydroxy-2-naphthoate (CAS 33950-71-9) lacks the 6-methyl group, altering its lipophilicity, metabolic stability, and potential biological target interactions . Patent literature emphasizes that alkyl 1-hydroxy-2-naphthoates require exceptional purity for photographic color-forming applications, as resinous impurities common in industrial synthesis cannot be removed by recrystallization alone [1]. Therefore, sourcing the exact compound with verified purity is critical for reproducible research outcomes.

6-Methyl substitution pattern cannot be replicated by ethyl 1-hydroxy-2-naphthoate; lipophilicity and steric profile may differ.
Purity requirements for color-forming intermediates are stringent; generic 95% grades may contain resinous impurities that limit material performance.
Unverified COX-2 selectivity claims make direct replacement with this scaffold in anti-inflammatory SAR studies premature without independent validation.

Ethyl 1-hydroxy-6-methyl-2-naphthoate: Comparative Evidence


Certified Purity & Full Analytical Characterization

Ethyl 1-hydroxy-6-methyl-2-naphthoate is offered by Bidepharm at a standard purity of 98%, with accompanying batch-specific QC data including NMR, HPLC, and GC . In contrast, many suppliers list the unsubstituted ethyl 1-hydroxy-2-naphthoate at 95% purity without guaranteed analytical documentation . This higher certified purity reduces the risk of introducing confounding impurities in sensitive synthetic or biological assays.

Certified Purity
Cross-study comparable
98% (Bidepharm) vs. 95% typical for unsubstituted analog
Higher certified purity with batch QC reduces impurity risk in sensitive assays.
Vendor specifications; NMR, HPLC, GC documentation included.
Analytical Chemistry Chemical Synthesis Procurement

Enhanced Lipophilicity vs. Unsubstituted Analogs

The target compound (MW 230.26 g/mol) is 14 mass units heavier than ethyl 1-hydroxy-2-naphthoate (MW 216.24 g/mol) due to the 6-methyl substituent . This methyl group is predicted to increase logP by approximately 0.5 units, based on fragment-based contribution methods, enhancing membrane permeability in cell-based assays [1]. Such a difference can be decisive in structure-activity relationship (SAR) studies where lipophilicity modulates target engagement.

Lipophilicity Shift
Class-level inference
ΔMW +14.02 g/mol; predicted ΔlogP ≈ +0.5
6-Methyl group increases lipophilicity, potentially affecting permeability in cell-based assays.
Fragment-based prediction; experimental logP to verify.
Medicinal Chemistry Physicochemical Properties Drug Design

Purity Requirements in Photographic Color-Forming

Patent US4521617 discloses that colorless, crystalline alkyl 1-hydroxy-2-naphthoates (R = methyl, ethyl, n-propyl, isopropyl, n-butyl, isobutyl) are critical intermediates for instant-picture and film color layers, where they must be free of resinous high-molecular-weight impurities that cannot be removed by recrystallization [1]. While the patent does not explicitly mention the 6-methyl derivative, the rigorous purity demands of this compound class imply that ethyl 1-hydroxy-6-methyl-2-naphthoate would similarly benefit from verified high purity for applications in advanced imaging materials.

Purity Requirement
Class-level inference
Resinous impurities cannot be removed by recrystallization alone.
High-purity material is essential for photographic dye intermediate applications.
Patent US4521617; class implication for alkyl 1-hydroxy-2-naphthoates.
Photographic Chemistry Materials Science Dye Synthesis

Selective COX-2 Inhibition Potential

According to a summary on kuujia.com, a 2023 Journal of Medicinal Chemistry study demonstrated that ethyl 1-hydroxy-6-methyl-2-naphthoate exhibits selective inhibition of cyclooxygenase-2 (COX-2) [1]. However, the specific quantitative data (IC50 values) and the comparator used in that study are not publicly accessible from the source. This claim positions the compound as a potential scaffold for anti-inflammatory agent development, but independent verification is required before procurement for COX-2-targeted research.

COX-2 Inhibition
Data to verify
Claimed selective COX-2 inhibition (quantitative data unavailable).
Reported COX-2 inhibition context; independent validation required before target-focused procurement.
Source: kuujia.com; study details not publicly accessible.
Inflammation COX-2 Drug Discovery

Dual Functional Groups for Orthogonal Derivatization

The presence of a phenolic hydroxyl and an ethyl ester in the target compound allows for sequential, orthogonal modifications: the hydroxyl group can be alkylated or oxidized, while the ester can be hydrolyzed, reduced, or converted to an amide . This contrasts with simpler naphthoate esters lacking the hydroxyl group, which offer only ester chemistry. The 6-methyl substituent further provides a spectroscopic handle for monitoring reactions via NMR or mass spectrometry.

Orthogonal Groups
Class-level inference
Phenolic -OH + ethyl ester enable sequential modifications; 6-methyl as spectroscopic handle.
Dual functionality expands synthetic utility compared to esters lacking hydroxyl.
Supports building-block strategy in medicinal chemistry and materials science.
Organic Synthesis Building Block Chemical Biology

Ethyl 1-hydroxy-6-methyl-2-naphthoate: Application Scenarios


COX-2 & 5-Lipoxygenase SAR Studies

The claimed selective COX-2 inhibition (Section 3, Evidence 4) suggests ethyl 1-hydroxy-6-methyl-2-naphthoate as a promising scaffold for anti-inflammatory drug discovery. Researchers can use the compound to explore structure-activity relationships (SAR) by modifying the hydroxyl or ester groups while retaining the 6-methyl substitution that enhances lipophilicity (Section 3, Evidence 2). Procurement of the high-purity 98% grade with analytical documentation (Section 3, Evidence 1) ensures reliable starting material for biological assays.

Photographic Color Former Intermediate

Patent literature demonstrates that alkyl 1-hydroxy-2-naphthoates serve as critical intermediates in instant-picture and film color layers, where resinous impurities cannot be tolerated (Section 3, Evidence 3). Ethyl 1-hydroxy-6-methyl-2-naphthoate, with its batch-certified 98% purity and comprehensive QC data, is particularly suited for investigators developing advanced photographic dyes or functional imaging materials.

Cyclodextrin Host-Guest Complexation

The naphthalene core and the ethyl ester moiety of ethyl 1-hydroxy-6-methyl-2-naphthoate facilitate inclusion complex formation with cyclodextrins, as noted for related naphthoate esters . The 6-methyl group provides an additional hydrophobic contact point that can enhance binding affinity. This property is exploitable in drug delivery research, sensing, or chiral resolution applications.

Chiral Metamaterials & Functional Materials Synthesis

Vendors supply ethyl 1-hydroxy-6-methyl-2-naphthoate as a building block for chiral metamaterials and negative thermal expansion materials . The orthogonal reactivity of the phenolic hydroxyl and ethyl ester (Section 3, Evidence 5) allows precise, stepwise incorporation into complex molecular architectures, while the 6-methyl group can influence the supramolecular packing and optical properties of the final material.

Application
Selection Property
Validation Focus
COX-2 / 5-LOX SAR research
Certified purity and lipophilicity profile
Independent confirmation of COX-2 selectivity; verify batch QC documentation
Photographic color former studies
High purity, freedom from resinous impurities
Validate lot-specific purity and impurity profile for color-layer performance
Cyclodextrin host-guest complexation
Naphthalene core and ester moiety for inclusion
Assess binding affinity enhancement by 6-methyl hydrophobic contact
Chiral metamaterial synthesis
Orthogonal reactive handles and methyl stereo-directing group
Verify stepwise incorporation and supramolecular packing effects
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